
Cytidine
Übersicht
Beschreibung
Cytidine is a pyrimidine nucleoside composed of cytosine linked to a ribose sugar via a β-N1-glycosidic bond. It serves as a precursor for nucleic acid biosynthesis, drug development, and food additives . Traditional chemical synthesis methods for this compound involve cytosine and ribose or uridine as raw materials, but these processes are environmentally taxing and costly. Microbial production has emerged as a superior alternative, offering higher efficiency, lower costs, and reduced environmental impact . This compound's derivatives and analogs are pivotal in antiviral therapies, epigenetics, and biochemical research due to their structural versatility and functional mimicry of natural nucleotides.
Wissenschaftliche Forschungsanwendungen
Cytidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer für die Synthese verschiedener Nukleotide und Nukleoside verwendet.
Biologie: Spielt eine Rolle bei der RNA-Synthese und dem Zellstoffwechsel.
Medizin: Wird bei der Entwicklung von antiviralen und krebsbekämpfenden Medikamenten eingesetzt.
Industrie: Wird bei der Produktion von Pharmazeutika eingesetzt und als Forschungswerkzeug in der Molekularbiologie.
5. Wirkmechanismus
Cytidin übt seine Wirkungen hauptsächlich durch seine Einarbeitung in RNA aus, wo es eine Rolle bei der Codierung, Decodierung, Regulation und Expression von Genen spielt. Es beeinflusst auch den neuronal-glialen Glutamatzyklus, was Auswirkungen auf seine potenzielle Verwendung als Antidepressivum hat . Die molekularen Ziele umfassen verschiedene Enzyme, die an der RNA-Synthese und dem Stoffwechsel beteiligt sind.
Ähnliche Verbindungen:
Desoxycytidin: Ähnlich wie Cytidin, jedoch mit einem Desoxyribosezucker anstelle von Ribose.
Uridin: Ein weiteres Nukleosid mit Uracil als Base anstelle von Cytosin.
Thymidin: Enthält Thymin als Base und ist ein Bestandteil der Desoxyribonukleinsäure (DNA).
Einzigartigkeit:
Wirkmechanismus
Cytidine exerts its effects primarily through its incorporation into RNA, where it plays a role in coding, decoding, regulation, and expression of genes. It also influences neuronal-glial glutamate cycling, which has implications for its potential use as an antidepressant . The molecular targets include various enzymes involved in RNA synthesis and metabolism.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Cytidine analogs are classified based on modifications to the ribose sugar, cytosine base, or phosphate groups. Below are key comparisons:
This compound vs. Uridine and Tetrahydrouridine
- Structural Differences : Uridine replaces this compound's amine group at the 4-position of the pyrimidine ring with a carbonyl group. Tetrahydrouridine is a saturated analog of uridine with a reduced 5,6-double bond.
- Functional Impact : In this compound deaminase (CDA)-catalyzed reactions, uridine is a product, while tetrahydrouridine acts as a transition-state analog inhibitor. Virtual screening of 260,071 compounds identified uridine and tetrahydrouridine as key references for CDA substrate recognition .
This compound Monophosphate (CMP) vs. 5-Methyl-CMP (5-Me-CMP)
- Enzymatic Inhibition : In polysialyltransferase (polyST) inhibition assays, CMP exhibited an IC50 of 0.8 μM, compared to 1.2 μM for 5-Me-CMP, indicating higher potency for CMP. This difference is attributed to steric hindrance from the 5-methyl group in 5-Me-CMP .
This compound vs. 2'-C-Methylthis compound and 3'-Deoxythis compound
- Antiviral Activity : 2'-C-Methylthis compound showed an IC50 of 1.13 μM against HCV replicon RNA, comparable to the investigational drug R1477. In contrast, 3'-deoxythis compound was ineffective (IC50 > 100 μM) due to its inability to inhibit viral RNA replication .
This compound vs. 5-Methylthis compound in Triplex Stability
- Triplex DNA Interactions : 5-Methylthis compound destabilizes DNA triplex structures by ~20% compared to this compound, likely due to steric clashes from the methyl group in A-form helices .
Therapeutic this compound Analogs: Mechanisms and Efficacy
FDA-Approved Analogs
Chloro-Fluoro Adenosine Analogs
- Cytotoxicity in CEM Cells: Cl-F(↑)-dAdo: IC50 = 0.02 μM (50-fold more potent than Cl-F(↓)-dAdo and Cl-diF(↑↓)-dAdo). Mechanism: Cl-F(↑)-dAdo selectively inhibits ribonucleotide reductase, reducing this compound incorporation into DNA. In contrast, Cl-F(↓)-dAdo and Cl-diF(↑↓)-dAdo non-selectively inhibit RNA/protein synthesis, limiting their therapeutic utility .
Silver Cluster Formation
- Ag(I)-Cytidine Interaction : this compound forms ordered [this compound–Ag–this compound] arrays that template luminescent silver clusters. Uridine and thymidine lack this capability due to weaker metal coordination .
Oxidation to Carboxylic Acid Derivatives
- Synthetic Efficiency : Dess–Martin periodinane selectively oxidizes this compound's primary alcohol to a carboxylic acid under mild conditions (85% yield), enabling scalable production of 5′-carboxyl this compound analogs for drug development .
Biologische Aktivität
Cytidine, a nucleoside composed of the pyrimidine base cytosine and the sugar ribose, plays a crucial role in various biological processes, particularly in nucleic acid metabolism. Its biological activity is primarily mediated through its conversion by enzymes such as this compound deaminase (CDA), which facilitates the deamination of this compound to uridine. This article explores the biological activity of this compound, focusing on its enzymatic interactions, implications in cancer biology, and potential therapeutic applications.
1. Enzymatic Activity of this compound
This compound is involved in the pyrimidine salvage pathway , where it is converted into uridine by CDA. This enzyme is essential for nucleic acid synthesis and has significant implications in cellular metabolism:
- This compound Deaminase (CDA) : CDA catalyzes the hydrolytic deamination of this compound and deoxythis compound to their respective uridine forms. Elevated CDA levels have been observed in various cancers, including pancreatic cancer, where it contributes to metabolic reprogramming and chemoresistance .
Table 1: Enzymatic Activity of CDA
Substrate | Product | Reaction Type | Enzyme Activity Level |
---|---|---|---|
This compound | Uridine | Hydrolytic Deamination | High in cancer cells |
Deoxythis compound | Deoxyuridine | Hydrolytic Deamination | Variable |
Gemcitabine | Inactivated | Drug Metabolism | High resistance noted |
2. Role in Cancer Biology
This compound and its metabolic pathways are significantly implicated in cancer biology. CDA's role extends beyond mere nucleotide metabolism; it influences cancer cell proliferation and survival:
- Metabolic Reprogramming : In pancreatic cancer, CDA promotes mitochondrial biogenesis and oxidative phosphorylation, enhancing ATP production while shifting metabolism towards glycolysis when inhibited . This metabolic shift is critical for cancer cell survival under therapeutic stress.
- Chemoresistance : CDA overexpression is associated with resistance to nucleoside analogs like gemcitabine, a common chemotherapeutic agent used against pancreatic cancer. Studies indicate that high CDA levels correlate with poor treatment outcomes due to enhanced drug metabolism .
Case Study: CDA Activity in Breast Cancer
A study analyzing blood samples from breast cancer patients revealed that both CDA activity and mRNA levels were significantly higher compared to healthy controls. This suggests that elevated CDA may serve as a biomarker for cancer predisposition and treatment response .
3. Therapeutic Implications
Given its pivotal role in cancer metabolism and drug resistance, targeting CDA presents a promising therapeutic strategy:
- Inhibition Strategies : Inhibitors that target CDA could potentially enhance the efficacy of chemotherapeutic agents by preventing the deactivation of nucleoside analogs . For instance, research on small molecules that inhibit CDA can lead to increased sensitivity to gemcitabine.
- Genetic Variants : Polymorphisms in the CDA gene can influence enzyme activity and drug response. For example, certain SNPs have been linked to altered susceptibility to chemotherapy side effects, highlighting the need for personalized medicine approaches .
4. Conclusion
This compound's biological activity is multifaceted, playing a critical role in nucleic acid metabolism and influencing cancer biology through its enzymatic conversion by CDA. The enzyme's involvement in metabolic reprogramming and chemoresistance underscores its potential as a therapeutic target. Ongoing research into CDA's mechanisms may pave the way for novel interventions aimed at improving cancer treatment outcomes.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for quantifying cytidine in biological samples, and what are their limitations?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this compound quantification due to its sensitivity. However, researchers must account for matrix effects and calibration curve linearity, particularly at low concentrations (<0.125 µM), where precision and accuracy may decline. Internal standards (e.g., isotopically labeled this compound) improve reproducibility. Note that this compound’s instability in certain biological matrices (e.g., serum) can lead to exclusion from studies if quality control metrics (RSD >20%) are unmet .
Q. How can the structural integrity of this compound derivatives be validated in synthetic chemistry studies?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., -, -NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structures. For halogenated derivatives (e.g., I-cytidine), computational tools like density functional theory (DFT) optimize structural predictions and validate interactions with biological targets (e.g., enzymes) via molecular docking .
Q. What enzymatic assays are used to study this compound metabolism in prokaryotic models like Escherichia coli?
- Methodological Answer : Uridine-cytidine kinase (UCK) activity assays monitor this compound phosphorylation to cytidylic acid (CMP). Radiolabeled -cytidine can track metabolic flux, while knockout strains (e.g., ΔUCK mutants) elucidate pathway dependencies. Coupled with HPLC, this approach quantifies substrate depletion and product accumulation .
Advanced Research Questions
Q. How does this compound deaminase (CDA) expression influence cancer prognosis, and what experimental models resolve contradictory survival data?
- Methodological Answer : Survival analyses using TCGA/GTEx datasets (via platforms like Xena) stratify patients by CDA expression levels. Kaplan-Meier curves reveal that high CDA correlates with poorer survival in some cancers (e.g., colorectal) but not others. To resolve contradictions, validate findings in patient-derived xenograft (PDX) models and use Cox proportional hazards regression to adjust for confounders (e.g., tumor stage). Epigenetic silencing via DNA methylation (e.g., hypermethylation of CDA promoters) may explain tissue-specific variability .
Q. What strategies address low reproducibility in this compound quantification during biomarker discovery studies?
- Methodological Answer : Pre-analytical variables (e.g., sample collection timing, freeze-thaw cycles) significantly impact this compound stability. Implement standardized protocols for biospecimen handling and use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to enhance specificity. Cross-validate findings with orthogonal methods (e.g., enzymatic assays) and report raw data with RSD thresholds .
Q. How do this compound analogs interact with RNA-editing enzymes like APOBEC3A, and what experimental systems distinguish deamination activity from off-target effects?
- Methodological Answer : In vitro deamination assays using recombinant APOBEC3A and synthetic RNA/DNA substrates quantify this compound-to-uridine conversion via Sanger sequencing or next-generation sequencing (NGS). To exclude confounding factors (e.g., RNA hydrolysis), perform parallel experiments in APOBEC3A-knockout cell lines and use inhibitors like 3-aminobenzamide. Nuclear extract systems (Nuc) confirm enzyme activity in native chromatin contexts .
Q. What computational frameworks predict the pharmacokinetic profiles of this compound-based therapeutics?
- Methodological Answer : In silico ADMET (absorption, distribution, metabolism, excretion, toxicity) models evaluate drug-likeness parameters (e.g., LogP, polar surface area). Quantum mechanical (QM) simulations assess binding affinities to targets like this compound deaminase, while molecular dynamics (MD) track conformational stability. Validate predictions with in vitro cytotoxicity assays (e.g., IC in cancer cell lines) .
Q. Data Analysis & Contradiction Management
Q. How should researchers interpret conflicting data on this compound’s role in COVID-19 severity?
- Methodological Answer : In longitudinal cohort studies, confounding variables (e.g., comorbidities, concurrent medications) may obscure this compound’s biomarker potential. Use multivariate regression to adjust for covariates and apply Benjamini-Hochberg correction for multiple hypothesis testing. Meta-analyses pooling independent datasets (e.g., from biobanks) enhance statistical power .
Q. Why do some this compound deaminases show tumor-suppressive vs. oncogenic roles across cancer types?
- Methodological Answer : Tissue-specific isoform expression (e.g., APOBEC3A vs. APOBEC3B) and interaction partners (e.g., nucleolar proteins) modulate functional outcomes. CRISPR-Cas9 screens in isogenic cell lines can dissect context-dependent pathways. Integrate multi-omics data (proteomics, epigenomics) to identify co-regulated networks .
Q. Experimental Design Considerations
Q. What controls are essential when studying this compound’s epigenetic effects in cancer models?
- Methodological Answer : Include untreated controls, demethylating agents (e.g., 5-azathis compound), and CDA-overexpression rescue experiments. Use bisulfite sequencing to verify CpG island methylation status in CDA promoters. Cross-reference with ENCODE chromatin accessibility data to rule out off-target epigenetic changes .
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGCWIWMRVCDJ-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
Record name | CYTIDINE | |
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Related CAS |
27498-46-0 | |
Record name | Cytidine, homopolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=27498-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID60891552 | |
Record name | Cytidine | |
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Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cytidine is a white crystalline powder. (NTP, 1992), Solid; [Merck Index] White hygroscopic solid; [CAMEO] White hygroscopic powder; [Acros Organics MSDS], Solid | |
Record name | CYTIDINE | |
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Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992) | |
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Vapor Pressure |
Negligible (NTP, 1992) | |
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CAS No. |
65-46-3 | |
Record name | CYTIDINE | |
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Record name | Cytidine | |
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Record name | Cytidine | |
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Record name | Cytidine | |
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Record name | Cytidine | |
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Record name | Cytidine | |
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Record name | CYTIDINE | |
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Record name | Cytidine | |
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Melting Point |
419 to 421 °F (decomposes) (NTP, 1992), 230.5 °C | |
Record name | CYTIDINE | |
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Record name | Cytidine | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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